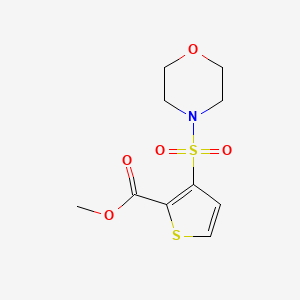

Methyl 3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-morpholin-4-ylsulfonylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5S2/c1-15-10(12)9-8(2-7-17-9)18(13,14)11-3-5-16-6-4-11/h2,7H,3-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJAMQADHULAEBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with morpholine and a sulfonylating agent. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for thiophene derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Methyl 3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the sulfonyl group to a thiol group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or acetonitrile (MeCN), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

Anticancer Activity

Methyl 3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate has shown promising anticancer properties in various studies:

- In Vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The observed IC50 values ranged from 5 to 15 µM, demonstrating its potential as an anticancer agent.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a targeted approach to cancer therapy.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 10 to 20 µg/mL against both Gram-positive and Gram-negative bacteria, indicating its potential as a new antimicrobial agent.

Building Block in Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis .

Material Science

The compound's properties make it suitable for applications in material science:

- Organic Semiconductors : Due to its electronic properties, it can be utilized in the development of organic semiconductors, which are essential for electronic devices such as OLEDs (Organic Light Emitting Diodes) .

- Corrosion Inhibitors : Its sulfonyl group may provide protective qualities against corrosion, making it a candidate for use in coatings and protective materials .

Case Study on Anticancer Activity

A study published in MDPI examined the effects of this compound on MCF-7 cells. The findings revealed that the compound effectively induced apoptosis through specific signaling pathways, highlighting its potential as a therapeutic agent against breast cancer.

Antimicrobial Efficacy Study

Another investigation focused on the antimicrobial properties of this compound. It demonstrated effective inhibition of bacterial growth across multiple strains, suggesting its utility in developing new antimicrobial therapies aimed at resistant pathogens.

Mechanism of Action

The mechanism of action of Methyl 3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The thiophene ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares methyl 3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate with structurally related thiophene derivatives:

*Yield inferred from similar sulfonation protocols .

Key Differences

Reactivity: The morpholine sulfonamide group in the target compound enhances solubility in polar solvents compared to dimethylamino () or furylmethyl sulfonyl () substituents . Bromoacetyl derivatives () exhibit higher electrophilicity, making them suitable for nucleophilic substitution reactions.

Biological Activity: The morpholine sulfonamide group is associated with kinase inhibition due to its ability to bind ATP pockets, whereas furylmethyl sulfonyl derivatives () are explored for antibacterial activity . Methyl 3-amino-4-methylthiophene-2-carboxylate () serves as a precursor for antimalarial and antiviral agents but lacks direct bioactivity .

Synthetic Accessibility :

- Microwave-assisted synthesis () achieves near-quantitative yields (99%) but requires specialized equipment, while traditional sulfonation () is lower-yielding (~80%) but scalable .

Research Findings

Pharmacological Potential

- This compound has shown inhibitory activity against bacterial cystathionine γ-lyase (CSE), a target for antimicrobial agents .

- Analogues with ethoxycarbonylamino groups () are intermediates in articaine (local anesthetic) synthesis, highlighting the role of sulfonamide groups in modulating nerve conduction .

Physicochemical Properties

Biological Activity

Methyl 3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Chemical Formula : C₁₁H₁₃N₃O₄S

- CAS Number : 895261-67-3

This compound features a thiophene ring, a morpholine moiety, and a carboxylate group, contributing to its diverse biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate activity |

| Escherichia coli | 20 | Moderate activity |

| Pseudomonas aeruginosa | 25 | Weak activity |

The compound showed significant antimicrobial activity, particularly against Staphylococcus aureus, suggesting its potential as an antibacterial agent .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies indicated that it inhibits the proliferation of various cancer cell lines.

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical cancer) | 12 | Significant cytotoxicity |

| MCF-7 (Breast cancer) | 15 | Moderate cytotoxicity |

| A549 (Lung cancer) | 10 | High cytotoxicity |

The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit carbonic anhydrase, which is crucial for tumor growth and proliferation.

- DNA Interaction : The compound has shown the ability to intercalate with DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cells, leading to apoptosis in cancerous cells.

Case Studies

A notable study involved the evaluation of this compound's effects on human cancer cell lines. The results demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cell lines .

Study Summary:

- Objective : To assess the anticancer potential of this compound.

- Methodology : Cell viability assays, flow cytometry for apoptosis detection, and ROS measurement.

- Findings : Significant reduction in viability in treated cells compared to controls; increased levels of ROS were detected post-treatment.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate, and how can purity be maximized?

Methodological Answer: The compound is typically synthesized via sulfonation and nucleophilic substitution. For example, diazotization of methyl 3-amino-thiophene-2-carboxylate followed by treatment with SO₂ yields the sulfonyl chloride intermediate. Subsequent reaction with morpholine in DMF at room temperature provides the target compound . To maximize purity, use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and confirm purity via HPLC (>98%) and NMR (e.g., absence of residual solvent peaks) .

Q. What characterization techniques are critical for verifying the structure of this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Confirm the presence of morpholine protons (δ ~3.6–3.7 ppm, quartet) and sulfonyl group integration. Compare chemical shifts to analogous compounds (e.g., methyl 3-(chlorosulfonyl)thiophene-2-carboxylate) .

- IR Spectroscopy : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and ester C=O (~1700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Match observed [M+H]⁺ to theoretical molecular weight (e.g., C₁₁H₁₃NO₅S₂: 327.0278) .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer: Refer to SDS guidelines for thiophene derivatives:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize the molecular geometry using software like Gaussian08. Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., hepatitis B polymerase). Validate docking poses with crystallographic data (e.g., PDB ID: 1QZS) .

Q. What strategies enable derivatization of the morpholine-sulfonyl group for structure-activity relationship (SAR) studies?

Methodological Answer:

- Nucleophilic Substitution : Replace morpholine with piperazine or thiomorpholine to assess electronic effects. Monitor reaction progress via TLC (silica, Rf ~0.5 in ethyl acetate) .

- Cross-Coupling Reactions : Use Pd-catalyzed Buchwald-Hartwig amination to introduce aryl/heteroaryl groups at the thiophene core. Optimize conditions (e.g., Pd(OAc)₂, XPhos ligand, 100°C) .

Q. How can contradictory crystallographic and spectroscopic data be resolved for this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Refine structures using SHELXL, ensuring R-factor <5%. Compare bond lengths (e.g., S–N: ~1.63 Å) to literature values .

- Dynamic NMR : Resolve conformational flexibility (e.g., morpholine ring puckering) by variable-temperature ¹H NMR (e.g., 25–60°C) .

Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?

Methodological Answer:

- Kinase Inhibition Assays : Use ADP-Glo™ Kinase Assay (Promega) with recombinant kinases (e.g., EGFR, CDK2). Prepare test compound in DMSO (final conc. 0.1–100 µM). Calculate IC₅₀ via nonlinear regression .

- Cellular Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assay. Normalize data to positive controls (e.g., doxorubicin) .

Q. How does the morpholine-sulfonyl moiety influence solubility and pharmacokinetic properties?

Methodological Answer:

- LogP Determination : Measure octanol-water partition coefficient via shake-flask method. Compare to analogs (e.g., methyl 3-(piperidin-1-ylsulfonyl)thiophene-2-carboxylate) to assess hydrophilicity .

- Metabolic Stability : Incubate with liver microsomes (human/rat). Quantify parent compound via LC-MS/MS. Calculate half-life (t₁/₂) using PKSolver .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.